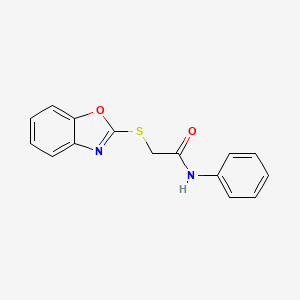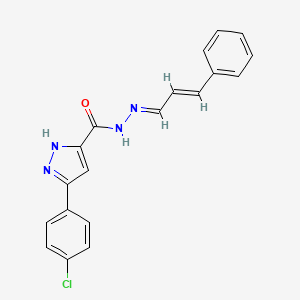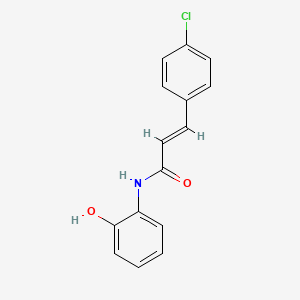![molecular formula C15H15N3O2S B5544037 N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-1-benzothiophene-5-carboxamide](/img/structure/B5544037.png)
N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-1-benzothiophene-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of pyrazole derivatives involves strategic functionalization and coupling reactions, leveraging the reactivity of pyrazole moieties with benzothiophene and carboxamide groups. While specific synthesis details for the exact compound are scarce, related compounds have been synthesized through approaches such as cyclization of thioamide with chloroacetoacetate, indicating the versatility and complexity of synthesizing such molecules (Li-jua, 2015).
Molecular Structure Analysis
Molecular structure elucidation often involves X-ray crystallography, NMR, and computational methods like DFT calculations. For instance, compounds with structural similarities have been characterized, revealing intricate details about dihedral angles, hydrogen bond interactions, and molecular geometries. These studies highlight the complex interplay of forces that define the three-dimensional arrangement and stability of such molecules (Kumara et al., 2018).
Chemical Reactions and Properties
Chemical properties of pyrazole derivatives, including reactivity patterns and functional group transformations, are pivotal for their application scope. For example, research on similar compounds showcases the potential for nucleophilic substitution reactions, electrophilic additions, and complex formation, reflecting the versatile chemistry that these frameworks can undergo. Studies also delve into the compound's stability under various conditions, providing insights into their reactivity and potential chemical modifications (Karrouchi et al., 2021).
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystal structure, are crucial for understanding the compound's behavior in different environments. For instance, detailed analysis of related compounds through thermal and optical studies reveals significant data on their thermal stability and optical properties, offering a window into how such molecules interact with light and temperature (Kumara et al., 2018).
Chemical Properties Analysis
Investigations into the chemical properties include studies on the compound's acidity, basicity, reactivity towards other chemical species, and electrochemical characteristics. Spectroscopic techniques such as FT-IR, NMR, and mass spectrometry play a vital role in elucidating these properties, providing a comprehensive understanding of the compound's chemical behavior and how it might be manipulated for specific applications (Halim & Ibrahim, 2022).
Scientific Research Applications
Synthesis and Characterization
The synthesis of pyrazole derivatives, including those with structural similarities to N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-1-benzothiophene-5-carboxamide, involves reactions under specific conditions to achieve desired structures. Studies demonstrate the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides through reactions with hydrazine hydrate in ethanol, leading to compounds with potential cytotoxic activity against cancer cells (Hassan, Hafez, & Osman, 2014).
Potential Biological Applications
Pyrazole derivatives have been explored for their cytotoxic activity against various cancer cell lines, suggesting potential applications in cancer research. For instance, the synthesis and characterization of certain pyrazole and pyrazolo[1,5-a]pyrimidine derivatives have shown in vitro cytotoxic activity, highlighting their potential as therapeutic agents (Hassan, Hafez, & Osman, 2014).
Structural Analysis and Properties
Research involving structural analysis, such as X-ray crystallography, provides insights into the molecular configuration of pyrazole derivatives. This information is crucial for understanding the interactions and potential reactivity of these compounds in biological systems. Studies detailing the crystal structure of pyrazole derivatives contribute to the development of compounds with specific biological activities (Kumara et al., 2018).
Antimicrobial and Antifungal Properties
Certain pyrazole derivatives exhibit antimicrobial and antifungal properties, making them of interest for pharmaceutical applications. The exploration of these compounds for their bioactivity can lead to the development of new therapeutic agents targeting infectious diseases (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2005).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[[3-(methoxymethyl)-1H-pyrazol-5-yl]methyl]-1-benzothiophene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-20-9-13-7-12(17-18-13)8-16-15(19)11-2-3-14-10(6-11)4-5-21-14/h2-7H,8-9H2,1H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITARXFMYLODFPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NNC(=C1)CNC(=O)C2=CC3=C(C=C2)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[5-(Methoxymethyl)-1H-pyrazol-3-YL]methyl}-1-benzothiophene-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(6-cyclopropylpyrimidin-4-yl)-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5543954.png)
![5-(4-biphenylyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5543955.png)
![1-(4-ethyl-2-methyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)ethanone](/img/structure/B5543961.png)


![(4aR*,7aS*)-1-ethyl-4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5543987.png)







![N-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-4-morpholinamine](/img/structure/B5544066.png)